molecular formula C6H11IO2 B14300350 2-Iodo-4-(methoxymethoxy)but-1-ene CAS No. 116381-85-2

2-Iodo-4-(methoxymethoxy)but-1-ene

Cat. No.: B14300350
CAS No.: 116381-85-2
M. Wt: 242.05 g/mol
InChI Key: REYAISJOXXUYKH-UHFFFAOYSA-N
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Description

2-Iodo-4-(methoxymethoxy)but-1-ene is an organic compound with the molecular formula C6H11IO2 It is characterized by the presence of an iodine atom and a methoxymethoxy group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-(methoxymethoxy)but-1-ene typically involves the iodination of a suitable precursor. One common method is the reaction of 4-(methoxymethoxy)but-1-ene with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(methoxymethoxy)but-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.

    Elimination: Formation of butadiene derivatives.

    Oxidation: Aldehydes or carboxylic acids.

Scientific Research Applications

2-Iodo-4-(methoxymethoxy)but-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of iodinated compounds for further functionalization.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4-(methoxymethoxy)but-1-ene in chemical reactions involves the reactivity of the iodine atom and the methoxymethoxy group. The iodine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The methoxymethoxy group can undergo oxidation, leading to the formation of reactive intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4-methoxy-1-nitrobenzene: Similar in having an iodine atom and a methoxy group, but differs in the presence of a nitro group and an aromatic ring.

    4-Iodo-2-methyl-1-butene: Similar in having an iodine atom and a butene backbone, but lacks the methoxymethoxy group.

Uniqueness

2-Iodo-4-(methoxymethoxy)but-1-ene is unique due to the presence of both an iodine atom and a methoxymethoxy group, which confer distinct reactivity patterns. This combination allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

116381-85-2

Molecular Formula

C6H11IO2

Molecular Weight

242.05 g/mol

IUPAC Name

2-iodo-4-(methoxymethoxy)but-1-ene

InChI

InChI=1S/C6H11IO2/c1-6(7)3-4-9-5-8-2/h1,3-5H2,2H3

InChI Key

REYAISJOXXUYKH-UHFFFAOYSA-N

Canonical SMILES

COCOCCC(=C)I

Origin of Product

United States

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